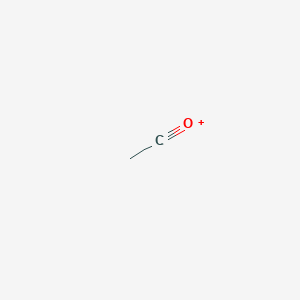
1,1,2,2,3,3-Hexachloropropane
説明
1,1,2,2,3,3-Hexachloropropane (HCP) is a synthetic chemical compound that is used in a variety of industrial applications. It is a white, crystalline solid that is soluble in most organic solvents. It is also known as hexachloropropane, hexachlorocyclopropane, and hexachloro-1-propanol. HCP is an organochlorine compound and is classified as a persistent organic pollutant (POP) due to its environmental persistence. It is a toxic compound, and its use and disposal are regulated in many countries.
科学的研究の応用
Analytical Techniques and Detection
- Capillary gas chromatography with flame ionization detection is used for the determination of chloropropane derivatives in various substances. A phenylboronic acid derivative was prepared and extracted with hexane for this purpose. The method demonstrated high precision and a low limit of detection, indicating its effectiveness in detecting minute concentrations of these compounds (Plantinga, Toorn, & Stegen, 1991).
Toxicity and Environmental Impact
- Studies have shown the differential environmental fates and toxicities of hexachlorocyclohexane isomers. These compounds are used in pesticides and have been detected globally due to their volatility. They can cause damage to the central nervous system, reproductive system, and endocrine system. This research underscores the need to understand the environmental and health impacts of these chemicals (Willett, Ulrich, & Hites, 1998).
Food Contamination and Public Health
- Chloropropanes, such as 3-MCPD, are common contaminants in food processing. They are found in various foodstuffs, including edible oils and infant foods. The potential carcinogenic nature of these compounds necessitates sensitive and accurate detection methods. Studies have focused on developing new analytical approaches and understanding the toxicological aspects of these contaminants (Jędrkiewicz, Kupska, Głowacz, Gromadzka, & Namieśnik, 2016).
Chemical Reactions and Molecular Structure
- Research has also been conducted on the molecular structures of chlorinated propanes and their conformational compositions. This involves studies on electron diffraction and molecular orbital calculations, providing insights into the physical and chemical properties of these compounds (Dempster, Price, & Sheppard, 1969).
特性
IUPAC Name |
1,1,2,2,3,3-hexachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl6/c4-1(5)3(8,9)2(6)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSXHFGNRDDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871240 | |
| Record name | 1,1,2,2,3,3-Hexachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15600-01-8 | |
| Record name | 1,1,2,2,3,3-Hexachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15600-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2,3,3-Hexachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3-hexachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the conformational analysis of 1,1,2,2,3,3-Hexachloropropane?
A1: Understanding the preferred shapes and energy barriers between different conformations of a molecule like this compound provides insights into its physical and chemical properties. This information can be crucial for predicting its behavior in various environments and for potential applications.
Q2: How do the two research papers contribute to our understanding of this compound's structure?
A2: Both papers utilize experimental and theoretical approaches to analyze the structure of this compound. [, ] Electron diffraction provides real-world data on the molecule's shape in the gaseous state, while semi-empirical calculations (molecular mechanics) offer a theoretical framework to interpret the experimental findings and explore potential energy landscapes associated with different conformations. By combining these methods, the researchers aimed to achieve a comprehensive understanding of the molecule's preferred conformations and the energy barriers between them.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















